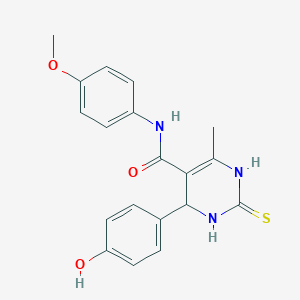
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as HMT or HMTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMTA is a member of the thioxopyrimidine family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been shown to possess a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in lab experiments is that it has been extensively studied and its properties are well understood. However, a limitation of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Orientations Futures
There are several potential future directions for research on 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA. One area of interest is in developing new synthetic methods for producing 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and related compounds. Another area of interest is in investigating the potential use of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2-amino-4,6-dimethylthiopyrimidine with acetic anhydride and triethylamine as a catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H19N3O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-5-9-15(25-2)10-6-13)17(22-19(26)20-11)12-3-7-14(23)8-4-12/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) |
Clé InChI |
CKDQDBKBPOSDFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B243012.png)
![4-bromo-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243015.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-2-methylpyrazole-3-carbohydrazide](/img/structure/B243017.png)
![4-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B243018.png)

![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)